3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the CAS Number: 1820686-45-0 . It has a molecular weight of 360.86 . The compound is a yellow solid and should be stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrCl2N2.BrH/c9-7-6 (8 (10)11)12-5-3-1-2-4-13 (5)7;/h1-4,8H;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a yellow solid . It has a molecular weight of 360.86 . The InChI code for this compound is 1S/C8H5BrCl2N2.BrH/c9-7-6 (8 (10)11)12-5-3-1-2-4-13 (5)7;/h1-4,8H;1H .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has demonstrated various chemical synthesis processes and derivative formations involving compounds related to 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide. For example, Simonov et al. (1973) explored bromination of dimethylbenzo diimidazole derivatives, leading to the formation of monobromo-substituted derivatives through intermediate perbromides (Simonov, Koshchienko, & Belenko, 1973). Khlebnikov et al. (1991) studied the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines, resulting in the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).
Improved Synthesis Processes
Gudmundsson et al. (1997) developed an improved synthesis of polychlorinated imidazo[1,2-α]pyridines, a class related to the compound . This involved condensation reactions and treatment with ion exchange resins to effect the exchange of hydrobromide salts with hydrochloride salts (Gudmundsson, Drach, & Townsend, 1997).
Halogenation Studies
Yutilov et al. (2005) investigated the halogenation of imidazo[4,5-b]pyridine derivatives, which are structurally related to this compound. Their study provided insights into the pathways and outcomes of halogenation in acetic acid (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Novel Synthesis Techniques
Laus et al. (2012) explored the bromination of 1-hydroxyimidazoles, leading to compounds like 2-bromo-1,3-dihydroxyimidazole hydrobromide, which shares a similar halogenation pattern with the compound of interest (Laus, Wurst, Kahlenberg, & Schottenberger, 2012).
Reaction Mechanisms and Structural Studies
Studies like those by Jones et al. (1981) on the reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles have provided valuable insights into the reaction mechanisms and structural transformations that can occur with similar heterocyclic compounds (Jones, Sliskovic, Foster, Rogers, Smith, Wong, & Yarham, 1981).
Safety and Hazards
Mechanism of Action
Mode of Action
A plausible mechanism for its chemodivergent reaction has been proposed . The reaction is thought to proceed via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide an intermediate .
Biochemical Pathways
Given the compound’s structure and proposed reaction mechanism, it may interact with pathways involving halogenated pyridines and imidazopyridines . .
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-6-13-7(9(11)12)8(10)14(6)4-5;/h2-4,9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQIDYZDXSNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724922 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332604-23-5 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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